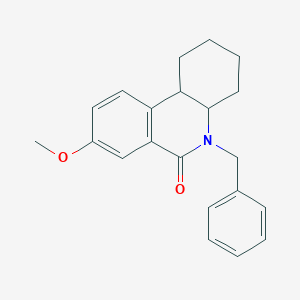![molecular formula C25H22ClN5O3 B289219 N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as TAK-915 and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves the modulation of neurotransmitter systems in the brain. The compound acts as a selective antagonist of the G protein-coupled receptor (GPR139) and regulates the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been shown to have several biochemical and physiological effects. The compound has been found to improve cognitive function, reduce anxiety and depression, and enhance memory consolidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide in lab experiments include its high selectivity and potency. The compound has also been found to have low toxicity levels. However, the limitations of using the compound include its limited solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the study of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide. These include further investigations into its pharmacological properties, the development of more efficient synthesis methods, and the identification of potential therapeutic applications in the treatment of other neurological disorders. Additionally, the compound could be used as a tool for studying the role of GPR139 in the regulation of neurotransmitter systems in the brain.
In conclusion, N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications and mechanism of action make it a valuable tool for studying the regulation of neurotransmitter systems in the brain. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves several steps. The starting materials include 2-chlorobenzonitrile and 4-phenylpiperazine. The reaction is carried out using various reagents and solvents to obtain the final product.
Aplicaciones Científicas De Investigación
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been extensively studied for its pharmacological properties. The compound has shown potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C25H22ClN5O3 |
|---|---|
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H22ClN5O3/c26-20-9-4-5-10-21(20)31-23(28-24(32)22-11-6-16-34-22)19(17-27-31)25(33)30-14-12-29(13-15-30)18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,28,32) |
Clave InChI |
KDRHOUIRAGWQOL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)





![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
